molecular formula C19H22ClNO4 B016867 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide CAS No. 93852-40-5

2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide

Cat. No. B016867
CAS RN: 93852-40-5
M. Wt: 363.8 g/mol
InChI Key: PPLKMZSFXPAVNG-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide is a chemical compound with the molecular formula C19H22ClNO4 . It has a molecular weight of 363.84 . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide is represented by the linear formula C19H22ClNO4 . The SMILES string representation of this compound is CCOC1=CC=CC=C1OCC(NCC(O)COC2=CC=CC=C2)=O .


Physical And Chemical Properties Analysis

The physical state of 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide is solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • It is identified as a herbicide with potential applications in scientific research, specifically in the field of weed science (Weed Science, 1985).

  • N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs (ACS Omega, 2018).

  • The anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide targets the VEGFr receptor, showing its applications in cancer research (Molecular Crystals and Liquid Crystals, 2018).

  • Derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide exhibit anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (BioMed Research International, 2014).

  • N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form 2-acylamino-3-arylamino-1,4-naphthoquinones, demonstrating its chemical reactivity and potential applications in organic synthesis (Zeitschrift für Naturforschung B, 1976).

  • Radiosynthesis of chloroacetanilide herbicides like acetochlor, which are related to this compound, is important for studies on their metabolism and mode of action (Journal of Labelled Compounds and Radiopharmaceuticals, 1995).

  • The synthesized compounds have shown antibacterial and antifungal activities, indicating their potential in antimicrobial research (Acta poloniae pharmaceutica, 2009).

  • A combinatorial library based on the fungal natural product 2-(3-chloro-4-hydroxyphenyl)acetamide, to which this compound is related, is part of ongoing chemical research (Acta Crystallographica Section E: Structure Reports Online, 2010).

  • N-(2-(trimethylsilyloxy)phenyl)acetamide has been investigated through various spectroscopic and analytical methods, demonstrating the compound's relevance in chemical analysis and structural determination (Journal of Molecular Structure, 2016).

properties

IUPAC Name

2-chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLKMZSFXPAVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541815
Record name 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide

CAS RN

93852-40-5
Record name 2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2RS,3RS)-1,2-Epoxy-3-(2-ethoxyphenoxy)-3-phenylpropane (47.7 g) and dimethyl carbonate (700 mL) were stirred to form a white slurry. Triethylamine (52 mL) was added and the mixture cooled to 6-10° C. using an ice/H2O bath, a solution of chloroacetyl chloride (13.8 mL) in dimethyl carbonate (50 mL) was added over a 30 minute period keeping the temperature between 4-10° C. The mixture was stirred for 1 hour. The mixture was washed with 500 mL of H2O and then with 500 mL of 3% aqueous NaCl solution. The organic layer was concentrated under vacuum at 40° C. to yield a dark oil. Isopropanol (500 mL) was added and the mixture again concentrated to remove any residual dimethyl carbonate, yielding the title compound.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KE Henegar, CT Ball, CM Horvath… - … process research & …, 2007 - ACS Publications
Redevelopment of the commercial process for the synthesis of (±)-reboxetine methanesulfonate is described. An optimized and efficient process for the synthesis of (±)-reboxetine …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk

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